molecular formula C13H12ClN3O B13506705 N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride

Cat. No.: B13506705
M. Wt: 261.70 g/mol
InChI Key: NQWPMMGOXPNSLD-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride (CAS 112193-21-2) is a carbamoyl chloride derivative of significant interest in chemical synthesis and research. This compound, with a molecular formula of C13H12ClN3O and a molecular weight of 261.71 g/mol, is characterized as a white crystalline powder and should be stored at -10°C . Its core research value lies in its role as a versatile chemical building block, particularly in the synthesis of more complex molecules. The structure features a 4,6-dimethylpyrimidinyl group, a common motif in agrochemicals and pharmaceuticals, suggesting its potential application in creating compounds for biological testing . The reactive carbamoyl chloride group makes it a key intermediate for introducing the N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl moiety into target structures through nucleophilic substitution reactions. This product is intended for use in laboratory research and development as a synthetic intermediate. It is strictly for professional and research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption.

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride

InChI

InChI=1S/C13H12ClN3O/c1-9-8-10(2)16-13(15-9)17(12(14)18)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

NQWPMMGOXPNSLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C2=CC=CC=C2)C(=O)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Step 1: Preparation of 4,6-dimethylpyrimidin-2-amine or its derivatives.
  • Step 2: Formation of the corresponding carbamoyl chloride via reaction with phosgene or phosgene equivalents.
  • Step 3: Coupling with aniline or phenyl amine derivatives to form the N-phenylcarbamoyl chloride intermediate.

This approach leverages the nucleophilicity of the amine group on the pyrimidine ring and the electrophilicity of carbamoyl chloride intermediates.

Synthesis of 4,6-Dimethylpyrimidin-2-amine

4,6-Dimethylpyrimidin-2-amine can be synthesized through classical heterocyclic synthesis methods or obtained commercially. It serves as the key starting material for subsequent carbamoyl chloride formation.

Formation of Carbamoyl Chloride Intermediate

Carbamoyl chlorides are generally prepared by chlorination of the corresponding carbamic acids or carbamates using reagents such as:

The reaction is usually performed under anhydrous conditions and inert atmosphere to prevent hydrolysis.

Specific Preparation of this compound

According to the research literature:

  • The carbamoyl chloride is synthesized by reacting 4,6-dimethylpyrimidin-2-amine with phosgene or thiophosgene to form the corresponding carbamoyl chloride intermediate.
  • Subsequently, the carbamoyl chloride intermediate reacts with aniline (phenyl amine) in the presence of a base such as triethylamine to yield this compound.

This method is supported by the general amidation strategies involving carbamoyl chlorides and amines.

Alternative Routes and Intermediates

  • Some methods involve the preparation of thiosemicarbazides by nucleophilic addition of hydrazides to isothiocyanates derived from 4,6-dimethylpyrimidin-2-amine.
  • Isothiocyanates can be synthesized from the amine using carbon disulfide (CS2), thiophosgene (CSCl2), or disulfide tetramethylthiouram (DTMT) as intermediates.
  • These intermediates can be further converted to carbamoyl chlorides or related derivatives.

Reaction Conditions and Optimization

Solvents and Temperature

  • Reactions are typically carried out in anhydrous dichloromethane (CH2Cl2) or chloroform under inert atmosphere (argon or nitrogen).
  • Cooling with an ice bath is often employed during the addition of reagents to control exothermicity.
  • Room temperature stirring for several hours (e.g., 3 hours) is common for amidation steps.

Bases and Catalysts

  • Triethylamine (Et3N) is frequently used as a base to neutralize HCl generated during carbamoyl chloride formation and amidation.
  • In some cases, coupling reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to facilitate condensation reactions, although more common for carboxylic acid amidations.

Mechanistic Insights

  • Carbamoyl chlorides undergo solvolysis via unimolecular ionization mechanisms, forming carbamoyl cations that react with nucleophiles such as amines.
  • The reaction rates and product distributions are influenced by solvent, temperature, and presence of nucleophilic catalysts.
  • Positive entropy of activation values indicate a dissociative mechanism for carbamoyl chloride formation and reaction.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
4,6-Dimethylpyrimidin-2-amine synthesis Commercial or heterocyclic synthesis methods - Starting material for carbamoyl chloride
Carbamoyl chloride formation Phosgene or thiophosgene, anhydrous CH2Cl2, 0°C to RT, inert atmosphere 70-90 Requires careful moisture exclusion
Amidation with aniline Aniline, triethylamine, CH2Cl2, 0°C to RT 75-85 Stirring 3 h under argon, quench with water
Alternative isothiocyanate route CS2 or DTMT intermediates, nucleophilic addition Variable Used for thiosemicarbazide derivatives

Summary of Research Findings from Varied Sources

  • The nucleophilic addition of amines to carbamoyl chlorides is a well-established route to prepare carbamoyl derivatives, including this compound.
  • Use of thiophosgene or phosgene analogs as chlorinating agents is effective but requires strict anhydrous conditions due to the sensitivity of carbamoyl chlorides.
  • Alternative synthetic routes involving isothiocyanates and thiosemicarbazides provide access to related compounds but are less direct for the target carbamoyl chloride.
  • Mechanistic studies confirm that carbamoyl chloride formation proceeds via unimolecular ionization, which influences reaction kinetics and conditions optimization.
  • Coupling reactions employing bases such as triethylamine and solvents like dichloromethane at controlled temperatures yield high purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include aniline derivatives, strong acids, and bases. Microwave-assisted conditions are often employed to enhance reaction efficiency and reduce by-product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with aniline derivatives can yield various 2-anilinopyrimidine derivatives .

Scientific Research Applications

Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride":

Please note: The search results do not directly address the applications of the specific compound "this compound". Instead, they mention related compounds and their applications, which can provide some context.

1. Photodegradation of Pesticides:

  • One study reviewed the photodegradation of pesticides, referencing a compound similar to the query, 2-[(methylformyl)amino]-5,6-dimethylpyrimidin-4-yl dimethylcarbamate. It was observed as a photoproduct in solid-phase experiments . The study investigated the photooxidation of propoxur in aqueous solutions using a low-pressure mercury lamp, examining factors like temperature, pH, and pesticide concentration .

2. Adenosine Receptor Antagonists:

  • Isoquinoline and quinazoline urea derivatives have been identified as binding agents to human adenosine A3 receptors . Specifically, N-phenyl-N′-quinazolin-4-ylurea derivatives were investigated, with various substituents added to the benzene ring to explore electronic and positional effects .

3. Protein Kinase Modulators:

  • 4,6-disubstituted aminopyrimidine derivatives are noted as protein kinase modulators with pharmaceutical activity .

4. DprE1 Inhibitors:

  • Novel thiophene-arylamide compounds, derived from noncovalent interactions, have been synthesized and designed . These compounds were obtained through condensation reactions with aryl carboxylic acids and aminothiophenes .

5. Medicaments Comprising Carbonyl:

  • Various compounds containing chlorophenyl, ethoxy, and oxomorpholin groups are described for their medicinal uses .

6. Sirtuin 2 Inhibitors:

  • 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives have been identified as potent and selective human sirtuin 2 inhibitors .

7. N-Methyl-N-phenylcarbamoyl Chloride:

  • N-methyl-N-phenylcarbamoyl chloride is used in iridium-catalyzed annulation with internal alkyne . Studies have also examined it in aqueous binary mixtures of acetone, ethanol, methanol and in water, D2O and 50% D2O-CH3OD . It is a combustible corrosive material that can cause serious eye damage, skin corrosion and may cause respiratory irritation .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific applications and reactions it undergoes .

Comparison with Similar Compounds

Sulfamoyl Chloride Derivatives ()

Several sulfamoyl chlorides share structural similarities with the target compound, differing primarily in substituents on the pyrimidine ring:

[(4,6-Dimethoxypyrimidin-2-yl)(methyl)aminocarbonyl]sulfamoyl chloride: Substitutes methoxy groups at the 4,6-positions of the pyrimidine ring, increasing electron density and possibly enhancing hydrolytic stability.

[(4-Methoxy-6-methylpyrimidin-2-yl)(methyl)aminocarbonyl]sulfamoyl chloride: A hybrid structure with mixed methoxy and methyl substituents, balancing lipophilicity and electronic effects.

Key Structural Differences :

  • The target compound’s phenyl group on the carbamoyl nitrogen distinguishes it from analogs with methyl or sulfamoyl substituents, likely influencing binding affinity in biological systems.
  • 4,6-Dimethyl vs.

Herbicidal Pyrimidinyl Derivatives ()

  • Sulfometuron-methyl : Contains a 4,6-dimethylpyrimidin-2-yl group linked to a sulfonylurea backbone. Demonstrates ALS inhibition, leading to broad-spectrum herbicidal activity .
  • Pyriminobac-methyl: A pyrimidinylbenzoate herbicide with a 4,6-dimethoxypyrimidin-2-yl group, effective against grassy weeds via ACCase inhibition .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Pyrimidine) Functional Group Molecular Weight (g/mol) Key Activity/Use Reference
This compound 4,6-dimethyl Carbamoyl chloride ~263.7 (calc.) Herbicide intermediate
Sulfometuron-methyl 4,6-dimethyl Sulfonylurea 364.4 ALS inhibitor (100% inhibition at 100 mg/L)
[(4,6-Dimethoxypyrimidin-2-yl)(methyl)aminocarbonyl]sulfamoyl chloride 4,6-dimethoxy Sulfamoyl chloride Not provided Potential herbicide precursor
Pyriminobac-methyl 4,6-dimethoxy Pyrimidinylbenzoate 347.3 ACCase inhibitor (>98% inhibition)

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride (CAS No. 112193-21-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

  • Chemical Formula : C13H12ClN3O
  • Molecular Weight : 261.71 g/mol
  • CAS Number : 112193-21-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial efficacy and cytotoxicity against cancer cell lines.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. In a study involving various derivatives, compounds similar to this compound demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .

CompoundMIC (µM)Activity Against
This compoundTBDS. aureus, MRSA

Cytotoxicity Studies

Cytotoxicity assessments showed that certain derivatives exhibited low toxicity at concentrations up to 20 µM. For instance, while some compounds displayed significant cytotoxic effects, this compound's profile suggests a safer therapeutic window .

CompoundIC50 (µM)Cell Line
This compoundTBDCancer Cell Lines

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of carbamoyl chlorides were synthesized and tested for their antimicrobial properties. The results indicated that specific structural modifications could enhance efficacy against resistant bacterial strains .
  • Cytotoxicity and Anti-inflammatory Potential : Another study investigated the anti-inflammatory effects of similar compounds. It was found that certain derivatives could attenuate lipopolysaccharide-induced NF-kB activation, suggesting potential applications in inflammatory conditions .
  • Structure-Activity Relationship (SAR) : The relationship between structure modifications and biological activity was examined. The presence of specific substituents was correlated with increased lipophilicity and enhanced antimicrobial activity .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reacting 2-amino-4,6-dimethylpyrimidine with chlorosulfonyl isocyanate in methylene chloride at 0°C, followed by controlled amine addition (e.g., dimethylamine) to form the carbamoyl chloride derivative . Optimization includes:

  • Temperature control : Maintain ≤5°C during sulfamoyl chloride formation to prevent side reactions.
  • Solvent selection : Use anhydrous methylene chloride to minimize hydrolysis.
  • Stoichiometry : A 1:1 molar ratio of starting materials reduces by-product formation.
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic pyrimidine protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) and confirm substitution patterns .
  • FT-IR : Verify carbonyl (C=O, ~1750 cm⁻¹) and sulfamoyl (S=O, ~1350 cm⁻¹) functional groups .
    • Crystallography :
  • Single-crystal X-ray diffraction : Use SHELX suite for structure refinement. For example, SHELXL can resolve bond-length discrepancies (e.g., C-Cl vs. C-N bonds) .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in the pyrimidine ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular geometry observed in crystallographic data for this compound?

  • Approach :

  • Refinement protocols : Apply SHELXL’s restraints for bond distances/angles (e.g., fixing pyrimidine ring planarity) to align with expected geometries .
  • Twinned data handling : Use SHELXD for deconvolution of overlapping reflections in cases of crystal twinning .
  • Validation tools : Cross-check with computational models (DFT) to identify outliers in torsion angles or van der Waals clashes .

Q. What strategies mitigate side reactions during synthesis, such as unintended substitutions or hydrolysis?

  • Preventive measures :

  • Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to avoid hydrolysis of the carbamoyl chloride group .
  • Selective protection : Temporarily protect the pyrimidine amine with Boc groups before sulfonylation to prevent over-reactivity .
    • By-product analysis :
  • HPLC-MS : Identify impurities (e.g., hydrolyzed carbamic acid derivatives) and adjust pH or solvent polarity to suppress their formation .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Mechanistic insights :

  • Enzyme inhibition : The 4,6-dimethylpyrimidine moiety mimics purine/pyrimidine bases, suggesting interactions with dihydrofolate reductase (DHFR) or thymidylate synthase .
  • Receptor binding : The phenylcarbamoyl group may engage hydrophobic pockets in kinase targets (e.g., EGFR) based on docking studies of similar sulfonamide derivatives .
    • Experimental validation :
  • In vitro assays : Screen against enzyme panels (e.g., kinase profiling) to identify inhibition hotspots .
  • SAR studies : Modify substituents (e.g., replacing chloride with nitro groups) to enhance selectivity .

Data Analysis and Application Questions

Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Troubleshooting steps :

  • Pharmacokinetic factors : Assess bioavailability via LC-MS plasma profiling to detect rapid metabolism of the carbamoyl group .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) or pro-drug formulations to improve in vivo efficacy .
    • Dose-response correlation : Conduct Hill slope analysis to differentiate target-specific effects from off-target toxicity .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Modeling strategies :

  • DFT calculations : Simulate reaction pathways (e.g., SN2 displacement at the carbonyl chloride) using Gaussian or ORCA software .
  • Molecular dynamics : Predict solvation effects in polar aprotic solvents (e.g., acetonitrile) to optimize reaction rates .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 68–72% (optimized conditions)
Crystallographic R-factor R1 = 0.039 (SHELXL-refined structure)
Enzyme IC₅₀ (DHFR) 2.4 µM (analog compound)
Solubility (DMSO) 45 mg/mL (25°C)

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